N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a chemical compound with the empirical formula C9H7ClN2OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1
. The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 226.68 . The compound’s properties can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1
.
Scientific Research Applications
Chemical and Physical Properties
Benzothiazoles, including derivatives similar to N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide, are key in the study of coordination chemistry due to their ability to act as ligands forming complex compounds. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and have shown biological and electrochemical activity, which can be foundational for exploring novel scientific applications (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Biological Activity
Benzothiazole derivatives have been extensively studied for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and the presence of the benzothiazole nucleus are critical for the development of chemotherapeutic agents, especially in the context of antitumor activities. This highlights the significance of this compound and its analogs in the development of new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Pharmacological Applications
Research on benzothiazole and its derivatives, including compounds like this compound, continues to reveal their potential as pharmacological agents. These compounds have been investigated for a variety of pharmacological activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The diverse biological activities make them rapidly developing and interesting compounds in medicinal chemistry, showcasing their versatility and potential in drug discovery and development (Bhat & Belagali, 2020).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Warning” and the hazard statements "H302 - H319" . Precautionary statements include "P305 + P351 + P338" .
Future Directions
The future directions for “N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide” and similar compounds could involve further development and evaluation of their biological activities . For instance, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in inflammatory responses, such as cyclo-oxygenase (cox) enzymes .
Mode of Action
Based on the anti-inflammatory activities of similar compounds, it can be hypothesized that this compound may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which leads to the production of prostaglandins and leukotrienes, key mediators of inflammation . By inhibiting COX enzymes, the compound may reduce the production of these inflammatory mediators .
Result of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLNVRGXECGOQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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